

CCT241161 IC50 Values and Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: CCT241161

Cat. No.: S548106

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The table below summarizes the known inhibitory profile (IC50 values) and key chemical properties of **CCT241161**.

Target	IC50 Value	Note / Assay
LCK	3 nM	Lymphocyte-specific protein tyrosine kinase [1]
CRAF	6 nM	[1]
SRC	10 nM	SRC Proto-Oncogene [1]
V600E-BRAF	15 nM	Oncogenic BRAF mutant [1]
BRAF	30 nM	Wild-type BRAF [1]
Property	Value	
Molecular Formula	C ₂₈ H ₂₇ N ₇ O ₃ S [1]	
Molecular Weight	541.62 g/mol [1]	
CAS Number	1163719-91-2 [1]	

Experimental Protocols and Key Findings

The biological activity of **CCT241161** was characterized through a series of *in vitro* and *in vivo* experiments, primarily detailed in the 2015 study by Girotti et al [2].

In Vitro Assays and Protocols

- **Cell Lines and Culture:** A panel of human melanoma cell lines was used, including **WM266.4** (BRAF mutant), **A375** (BRAF V600E mutant), and **D04** (NRAS mutant) cells. Cells were cultured under standard conditions [2].
- **Cell Viability/Proliferation Assay:**
 - **Purpose:** To determine the anti-proliferative effect (GI50) of **CCT241161**.
 - **Method:** Cells were treated with **CCT241161** across a range of concentrations (from nanomolar to micromolar) for a specified period. Cell viability was measured using standard assays (e.g., MTT or CellTiter-Glo). The concentration causing 50% growth inhibition (GI50) was calculated [2].
- **Western Blot Analysis:**
 - **Purpose:** To assess the inhibition of key signaling pathways (MEK/ERK) and target phosphorylation.
 - **Method:** Treated cells (e.g., WM266.4) were lysed. Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against **p-MEK**, **p-ERK**, and total proteins. This confirmed the compound's on-target activity by showing reduced phosphorylation of MEK and ERK [2].
- **Resistance Models:**
 - **Purpose:** To evaluate efficacy against BRAF-inhibitor resistant melanoma.
 - **Method:** PLX4720-resistant A375 cells were generated by chronic exposure. **CCT241161** was tested on these resistant lines and showed potent inhibition of MEK/ERK signaling and cell proliferation, demonstrating its ability to overcome this resistance [2].

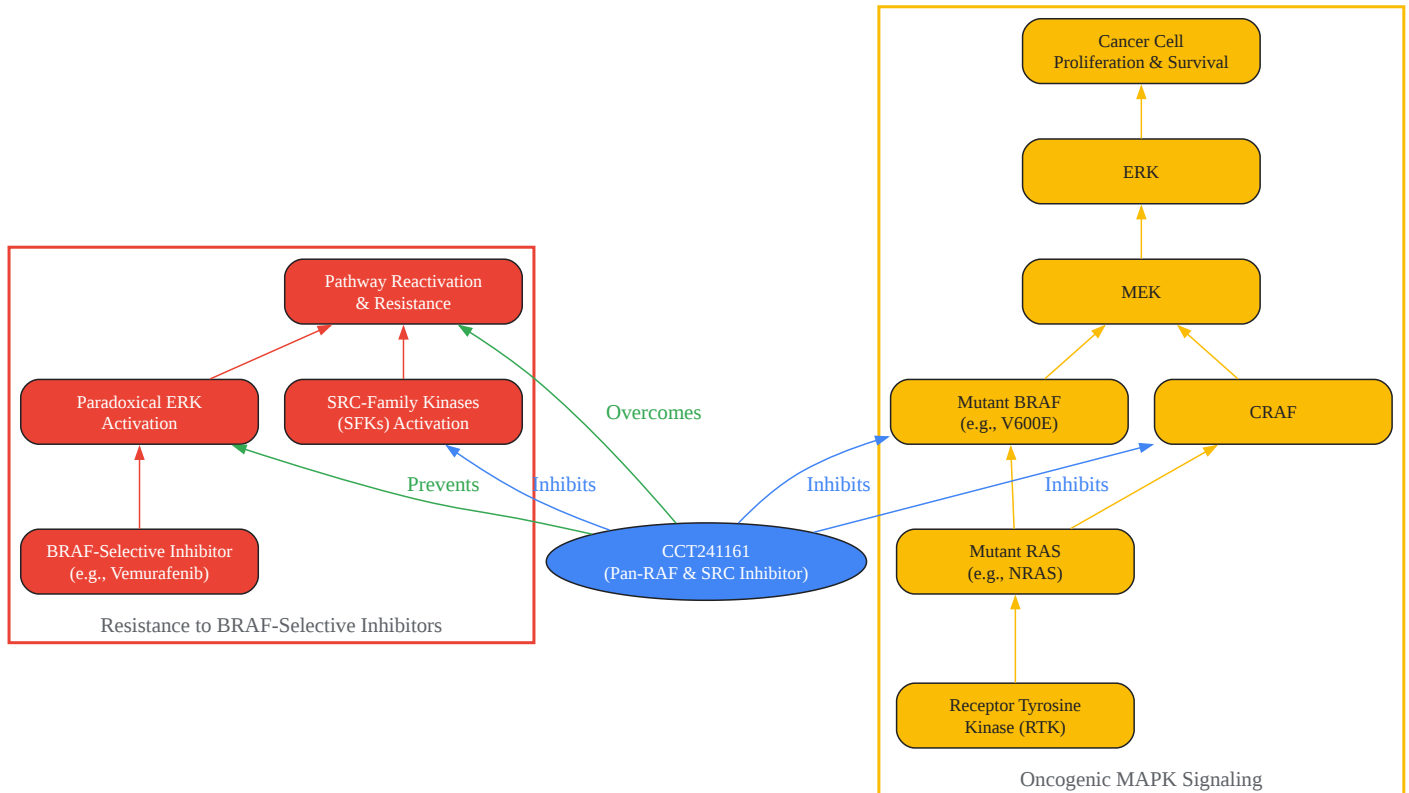
In Vivo Studies and Protocols

- **Animal Model:** Female nude mice (5-6 weeks old) were used [2].
- **Xenograft Models:** Mice were implanted with tumors from:
 - BRAF mutant A375 cells.
 - PLX4720-resistant A375 cells.
 - NRAS mutant D04 cells [2].

- **Dosing Regimen:** **CCT241161** was administered via **oral gavage** at doses of **10 mg/kg and 20 mg/kg, once daily** for seven days [1] [2].
- **Efficacy Endpoint:** The primary outcome was **inhibition of tumor growth** compared to control groups. **CCT241161** significantly inhibited growth in all models, including the resistant one [1] [2].
- **Tolerability Endpoint:** **Body weight** was monitored as an indicator of systemic toxicity. No significant reduction was observed, indicating the compound was well-tolerated at the effective doses [1] [2].

Mechanism of Action and Signaling Pathway

CCT241161 is characterized as a **pan-RAF inhibitor** that also targets **SRC-family kinases (SFKs)**. This dual mechanism allows it to block the MAPK signaling pathway and overcome common resistance mechanisms to selective BRAF inhibitors (like vemurafenib) [2]. The following diagram illustrates its role in the context of melanoma signaling and resistance.



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*Mechanism of **CCT241161**: inhibits RAF kinases and SRC to block oncogenic signaling and overcome resistance.*

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References

1. | Raf | TargetMol CCT 241161 [targetmol.com]
2. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [pmc.ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

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